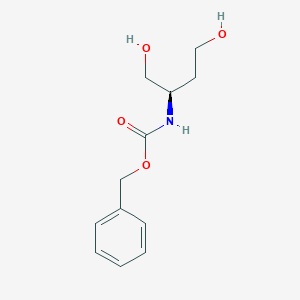
1-Dodecyl-3-phenyl-2-Thiourea
Übersicht
Beschreibung
“1-Dodecyl-3-phenyl-2-thiourea” is a chemical compound with the linear formula C19H32N2S . It has a molecular weight of 320.544 .
Synthesis Analysis
A practical synthesis of symmetrical thioureas and heterocyclic thiones has been developed. It involves the reaction of amines with phenyl chlorothionoformate in water to afford the symmetrical thioureas or heterocyclic thiones in good to excellent yields . The synthesis of this compound can be achieved from Dodecylamine and Phenyl isothiocyanate .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C19H32N2S .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .
Wissenschaftliche Forschungsanwendungen
1-Dodecyl-3-phenyl-2-Thiourea: Wissenschaftliche Forschungsanwendungen: This compound, auch bekannt als 1-Dodecyl-3-phenylthiourea, ist eine chemische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Nachfolgend sind sechs einzigartige Anwendungen aufgeführt, die auf den verfügbaren Informationen basieren:
Synthese von Thiazolen
Diese Verbindung kann zur Synthese von Thiazolen verwendet werden, die heterocyclische Verbindungen mit einer breiten Palette von Anwendungen sind, einschließlich ihrer Verwendung als Bausteine in der organischen Synthese und Pharmazie .
Herstellung von Formamidindisulfiden
Es kann eine Rolle bei der Herstellung von Formamidindisulfiden durch Oxidationsprozesse spielen. Formamidindisulfide finden Anwendungen in der organischen Synthese und möglicherweise als Zwischenprodukte in der Pharmazie .
Lumineszierende Materialien
Die Verbindung könnte an der Herstellung von lumineszierenden Kupfer(I)-cyanid-basierten Koordinationspolymeren beteiligt sein, die potenzielle Anwendungen in der Beleuchtung, Display-Technologien und Sensoranwendungen haben .
Proteomikforschung
Es wird als Produkt für die Proteomikforschung erwähnt, was auf seine Verwendung bei der Untersuchung von Proteinen und deren Funktionen hinweist, die entscheidend für das Verständnis biologischer Prozesse und Krankheitsmechanismen sind .
Chemische Synthese
Die Verbindung kann aufgrund ihrer strukturellen Eigenschaften als Zwischenprodukt oder Reagenz in verschiedenen chemischen Syntheseprozessen verwendet werden .
Sensorentwicklung
Obwohl nicht direkt erwähnt, wurden ähnliche Thioharnstoffderivate bei der Entwicklung von Sensoren verwendet, beispielsweise Kohlendioxidsensoren. Daher könnte this compound aufgrund seiner strukturellen Ähnlichkeit möglicherweise in der Sensorentwicklung eingesetzt werden .
Um detailliertere Informationen zu jeder Anwendung zu erhalten, wären weitere Recherchen und der Zugriff auf wissenschaftliche Volltexte erforderlich.
MilliporeSigma - N-Phenylthiourea MilliporeSigma - this compound AldrichCPR MilliporeSigma - this compound AldrichCPR Santa Cruz Biotechnology - this compound RSC Publishing - Recent trends in chemistry
Safety and Hazards
Wirkmechanismus
Target of Action
A structurally similar compound, 1-phenyl-3-(2-thiazolyl)-2-thiourea (pttu), is known to inhibit dopamine β-hydroxylase
Mode of Action
Pttu has been found to decrease melanin biosynthesis by inhibiting tyrosinase catalytic activity and accelerating tyrosinase degradation via the ubiquitin-dependent proteasome pathway . It’s possible that 1-Dodecyl-3-phenyl-2-thiourea might have a similar mode of action, but this needs to be confirmed by further studies.
Biochemical Pathways
Pttu is known to affect the melanogenesis pathway . This pathway is responsible for the production of melanin, a pigment that gives color to our skin, hair, and eyes. PTTU decreases melanin biosynthesis by inhibiting the activity and stability of tyrosinase, a key enzyme in the melanogenesis pathway .
Result of Action
Pttu has been found to decrease melanin biosynthesis in a dose-dependent manner in normal human epidermal melanocytes (nhems)
Biochemische Analyse
Biochemical Properties
1-Dodecyl-3-phenyl-2-thiourea plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis . This inhibition is crucial for studies related to pigmentation and visualization of developmental processes in model organisms like zebrafish . Additionally, this compound interacts with insulin-like growth factor (IGF) signaling pathways, affecting neural crest and mesodermal development .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In zebrafish embryos, it alters the regulation of retinoic acid and IGF signaling, leading to changes in craniofacial development . Furthermore, it inhibits melanogenesis, which is essential for studies involving pigmentation . The compound also activates autophagy in neurons, indicating its potential role in cellular maintenance and stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to tyrosinase, inhibiting its activity and thus preventing melanin synthesis . This binding interaction is crucial for its role in pigmentation studies. Additionally, the compound affects IGF signaling pathways, which are vital for cellular growth and development . The inhibition of these pathways leads to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature and has a melting point of 68-71°C . Over time, it can degrade, affecting its efficacy in long-term studies. In zebrafish embryos, prolonged exposure to the compound leads to alterations in neural crest development and thyroid hormone signaling . These temporal effects highlight the importance of monitoring the stability and degradation of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, it inhibits melanogenesis without significant adverse effects . Higher doses can lead to toxicity and developmental abnormalities. For instance, in zebrafish embryos, higher concentrations of the compound disrupt jaw development and extraocular muscle organization . These dosage-dependent effects underscore the need for careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes oxidation at the sulfur moiety, catalyzed by FAD-containing monooxygenase (FADMO) . This oxidation leads to the formation of S-monoxide and S,S-dioxide, which are further metabolized or excreted . The compound’s metabolism affects its biological activity and potential toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . Its hydrophobic nature allows it to accumulate in lipid-rich regions, affecting its localization and activity. The compound’s distribution is crucial for its efficacy in biochemical studies.
Subcellular Localization
This compound localizes to specific subcellular compartments, influencing its activity and function . It may be directed to particular organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its role in cellular processes.
Eigenschaften
IUPAC Name |
1-dodecyl-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2S/c1-2-3-4-5-6-7-8-9-10-14-17-20-19(22)21-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXVTHRQMWWTIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(=S)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374460 | |
| Record name | 1-Dodecyl-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63980-78-9 | |
| Record name | 1-Dodecyl-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-DODECYL-3-PHENYL-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoic acid](/img/structure/B1349863.png)





![1-[4-(Benzyloxy)phenyl]piperazine hydrochloride](/img/structure/B1349873.png)





